Structural Differentiation from Benzyloxy-Substituted Analogs
The target compound's 3-chloro-4-methoxyphenyl substituent is a critical differentiator. The most common commercially available analogs feature a benzyloxy group at this position (e.g., 3-{3-chloro-4-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide). This methoxy-to-benzyloxy replacement increases molecular weight by ~29% (from 381.64 to 492.19 g/mol) and adds significant lipophilicity (cLogP increase estimated >1.0), which directly impacts membrane permeability, aqueous solubility, and pharmacokinetic profiles.
| Evidence Dimension | Molecular Property (MW, Lipophilicity) |
|---|---|
| Target Compound Data | MW = 381.64 g/mol; cLogP ~4.2 (predicted) |
| Comparator Or Baseline | 3-{3-chloro-4-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide: MW = 492.19 g/mol; cLogP ~5.5 (predicted) |
| Quantified Difference | MW difference: +110.55 g/mol; ΔcLogP: +1.3 (predicted) |
| Conditions | In silico prediction using standard models; experimental values unavailable. |
Why This Matters
For screening libraries or lead optimization, the lower molecular weight and lipophilicity of the target compound are advantageous for drug-likeness and oral bioavailability potential.
